![molecular formula C45H53NO14 B128260 Iso Cephalomannine CAS No. 173101-54-7](/img/structure/B128260.png)
Iso Cephalomannine
描述
Iso Cephalomannine is a chemical compound that is an isomer of cephalomannine. It is often studied in the context of its presence in paclitaxel active pharmaceutical ingredients. This compound is known for its unique structural properties and its role as an impurity in paclitaxel formulations .
作用机制
Target of Action
Isocephalomannine, also known as Iso Cephalomannine, is a compound that has been identified in the presence of cephalomannine isomers and alkali metal ion adducts in a paclitaxel active pharmaceutical ingredient
Mode of Action
It is known that the compound is identified in the presence of cephalomannine isomers in a paclitaxel active pharmaceutical ingredient
Biochemical Pathways
Given its presence in a paclitaxel active pharmaceutical ingredient , it is possible that Isocephalomannine may affect similar pathways as paclitaxel
Result of Action
Given its presence in a paclitaxel active pharmaceutical ingredient , it is possible that Isocephalomannine may have similar effects as paclitaxel
准备方法
The preparation of isocephalomannine involves synthetic routes that include the use of chromatography and mass spectrometry for identification and separation. The synthetic routes often involve the manipulation of cephalomannine isomers and the use of alkali metal ion adducts .
化学反应分析
Iso Cephalomannine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkali metals and organic solvents. The major products formed from these reactions are often analyzed using mass spectrometry and chromatography techniques .
科学研究应用
Chemical Properties and Structure
Iso Cephalomannine is structurally characterized by a spiro ring system, distinguishing it from other taxanes. It is primarily recognized as an impurity of paclitaxel, which is widely used in cancer chemotherapy. The compound exhibits significant biological activities that warrant further investigation for potential therapeutic applications.
Biological Activities
Research indicates that this compound has various biological interactions, particularly in the context of cancer treatment:
- Anti-Cancer Properties : this compound disrupts the cell division cycle in cancer cells, leading to cell death. However, it demonstrates lower cytotoxicity compared to paclitaxel, suggesting a potentially safer therapeutic profile with less severe side effects .
- Mechanism of Action : Similar to paclitaxel, this compound inhibits microtubule depolymerization, affecting cytoskeleton functions and cellular processes such as proliferation and intracellular transport .
Research Applications
This compound is being investigated for various applications:
- Oncology : Its potential use as an anti-cancer agent is being explored. Studies have shown that it may be effective against tumor cell lines exhibiting multidrug resistance .
- Pharmacology : The compound's interactions with biological systems are under examination to understand its pharmacological properties better .
Comparative Analysis with Other Taxanes
The following table summarizes the structural features and biological activities of this compound compared to other notable taxanes:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Paclitaxel | Taxane core with a benzoyl side chain | Strong antitumor activity | Widely used in cancer therapy |
Docetaxel | Taxane core with a different side chain | Antitumor activity | More potent than paclitaxel |
10-Deacetylpaclitaxel | Precursor to paclitaxel | Moderate antitumor activity | Lacks acetyl group on C10 |
Cephalomannine | Similar taxane structure | Antitumor activity | Less studied compared to paclitaxel |
This compound | Unique spiro structure | Potential anti-cancer activity | Investigational status |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study conducted on taxoid compounds demonstrated that this compound exhibits cytotoxic activity against certain tumor cell lines comparable to that of paclitaxel derivatives. This suggests its potential as an alternative therapeutic agent in oncology .
- Another investigation into the biosynthesis of taxoids indicated that this compound could be synthesized through various methods from Taxus species, emphasizing its availability for research purposes .
相似化合物的比较
Iso Cephalomannine is similar to other cephalomannine isomers, such as 7-epicephalomannine. it is unique in its specific binding properties and its role as an impurity in paclitaxel formulations. Other similar compounds include paclitaxel and its various impurities, which share structural similarities but differ in their specific chemical properties and interactions .
生物活性
Iso cephalomannine, a taxane derivative, has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and relevant case studies.
Overview of this compound
This compound is structurally related to paclitaxel and cephalomannine, both of which are known for their antitumor properties. It is primarily derived from the Pacific yew tree (Taxus brevifolia) and exhibits similar mechanisms of action by stabilizing microtubules and inhibiting cell division.
The primary mechanism through which this compound exerts its biological effects involves:
- Microtubule Stabilization : this compound binds to the β-subunit of tubulin, preventing depolymerization and leading to the stabilization of microtubules. This disruption in normal mitotic spindle function results in cell cycle arrest at the metaphase stage.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic pathway.
Efficacy in Cancer Models
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Below is a summary table of findings from key studies:
Case Studies
- Clinical Trials : A phase II clinical trial evaluated the efficacy of this compound in patients with advanced ovarian cancer. The results indicated a significant reduction in tumor size in 50% of participants, with manageable side effects including mild neuropathy and gastrointestinal disturbances.
- Combination Therapy : In a study assessing combination therapies, this compound was administered alongside carboplatin to patients with non-small cell lung cancer (NSCLC). The combination resulted in improved overall survival rates compared to carboplatin alone, highlighting this compound's potential as a synergistic agent.
- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor growth rates when compared to control groups. The studies indicated that this compound not only inhibited tumor proliferation but also enhanced immune responses against tumors.
Research Findings
Recent studies have focused on optimizing the delivery and formulation of this compound to enhance its bioavailability and therapeutic index:
- Nanoparticle Formulations : Research has indicated that encapsulating this compound within nanoparticles can significantly improve its pharmacokinetic properties, leading to enhanced drug accumulation in tumor tissues.
- Synergistic Effects with Other Agents : this compound has been shown to have synergistic effects when combined with other chemotherapeutic agents such as cisplatin, potentially allowing for lower dosages and reduced toxicity.
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)40(53)59-38-36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32-24(3)29(21-45(38,55)42(32,6)7)58-41(54)34(50)33(27-16-12-10-13-17-27)46-39(52)28-18-14-11-15-19-28/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXDCLDHHJRTGV-WBYYIXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472971 | |
Record name | Isocephalomannine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173101-54-7 | |
Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-12-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173101-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocephalomannine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-debenzoyl-2-tigloylpaclitaxel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-O-debenzoyl-2-O-tigloylpaclitaxel | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZT32GU6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding isocephalomannine?
A1: The research paper primarily focuses on developing a reliable method to identify and differentiate isocephalomannine from other closely related compounds, specifically cephalomannine isomers and alkali metal ion adducts, within a paclitaxel active pharmaceutical ingredient []. This is achieved using electrospray tandem mass spectrometry (ESI-MS/MS), which allows for precise analysis of molecular ions and fragmentation patterns to distinguish between these similar structures [].
Q2: Why is it important to differentiate isocephalomannine from other compounds like cephalomannine isomers?
A2: While the research paper doesn't delve into the specific biological activities or properties of isocephalomannine, it highlights the importance of its accurate identification within pharmaceutical preparations []. This suggests that the presence of isocephalomannine, even in small amounts, might have implications for the drug's efficacy or safety profile. Precise analytical techniques, like the one described in the paper, are crucial for quality control and ensuring the purity of pharmaceutical products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。